molecular formula C27H28ClNO B298492 N-(3-chloro-4-methylphenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide

N-(3-chloro-4-methylphenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide

Cat. No. B298492
M. Wt: 418 g/mol
InChI Key: SIXZBAKDNPVUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide is a chemical compound that belongs to the class of cyclopropane carboxamide derivatives. This compound is of significant interest in scientific research due to its potential applications in the field of medicine, particularly in the development of drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to play a key role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-4-methylphenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide exhibits potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This compound has also been shown to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methylphenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of drugs for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide. One area of interest is the development of more efficient synthesis methods for this compound, which would make it more accessible for research. Another area of interest is the further investigation of its anti-inflammatory and analgesic effects, particularly in human clinical trials. Additionally, research could focus on the potential applications of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 4-ethylphenylmagnesium bromide, followed by the addition of cyclopropanecarboxylic acid chloride. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide has been extensively studied for its potential applications in the field of medicine. Research has shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of drugs for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.

properties

Product Name

N-(3-chloro-4-methylphenyl)-2,2-bis(4-ethylphenyl)cyclopropanecarboxamide

Molecular Formula

C27H28ClNO

Molecular Weight

418 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C27H28ClNO/c1-4-19-7-11-21(12-8-19)27(22-13-9-20(5-2)10-14-22)17-24(27)26(30)29-23-15-6-18(3)25(28)16-23/h6-16,24H,4-5,17H2,1-3H3,(H,29,30)

InChI Key

SIXZBAKDNPVUSG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=C(C=C4)CC

Canonical SMILES

CCC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=C(C=C4)CC

Origin of Product

United States

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